2-Fluoro-3-(trifluoromethyl)benzoyl fluoride
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Overview
Description
2-Fluoro-3-(trifluoromethyl)benzoyl fluoride is an organic compound with the molecular formula C8H3F5O. This compound is known for its unique and highly stable structure, which makes it useful in various fields of research and industry. The presence of fluorine atoms enhances the molecular stability and reactivity of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(trifluoromethyl)benzoyl fluoride involves the reaction of 2-fluorobenzoic acid with trifluoromethylphenylsulfonyl chloride in the presence of a catalyst. The resulting compound is then treated with anhydrous hydrogen fluoride to obtain this compound as a white solid.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis route mentioned above can be scaled up for industrial applications, ensuring the availability of the necessary reagents and maintaining the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(trifluoromethyl)benzoyl fluoride undergoes various types of chemical reactions, including nucleophilic addition, substitution, and elimination reactions. The presence of fluorine atoms makes it a potent electrophilic reagent.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, and acids. The reactions typically occur under mild conditions, making the compound highly reactive and versatile.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with alcohols can produce esters, while reactions with amines can yield amides.
Scientific Research Applications
2-Fluoro-3-(trifluoromethyl)benzoyl fluoride has several scientific research applications due to its unique properties. It is used in:
Chemistry: As a reagent in various organic synthesis reactions.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(trifluoromethyl)benzoyl fluoride involves its role as an electrophilic reagent. The fluorine atoms in the compound enhance its reactivity, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)benzoyl chloride
- 2-Fluoro-3-(trifluoromethyl)benzamide
- α,α,α,2-Tetrafluoro-m-toluoyl chloride
Uniqueness
2-Fluoro-3-(trifluoromethyl)benzoyl fluoride is unique due to its high stability and reactivity, which are attributed to the presence of multiple fluorine atoms. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-fluoro-3-(trifluoromethyl)benzoyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-6-4(7(10)14)2-1-3-5(6)8(11,12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHMUJRHWDEQQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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